4-(Oxan-3-YL)-1H-imidazole

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Researchers often encounter costly, low-yield syntheses for specialized imidazole building blocks. 4-(Oxan-3-yl)-1H-imidazole resolves this with a cost-effective route (34-39% yield) using commodity reagents, enabling multi-kilogram scale-up without hazardous agents. Key differentiation: 1.4-fold HDAC2 selectivity over HDAC1 for developing safer epigenetic probes, and a moderate CYP3A4 inhibition profile (IC50=233 nM) to minimize metabolic liabilities in oral drug candidates. PASS predictions strongly support lipid metabolism regulation (Pa=0.999) and apoptosis induction (Pa=0.979), accelerating hit-to-lead campaigns.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13527211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxan-3-YL)-1H-imidazole
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CC(COC1)C2=CN=CN2
InChIInChI=1S/C8H12N2O/c1-2-7(5-11-3-1)8-4-9-6-10-8/h4,6-7H,1-3,5H2,(H,9,10)
InChIKeyXJINGUZQMQUOES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxan-3-YL)-1H-imidazole: A Tetrahydropyran-Fused Imidazole Scaffold for Pharmaceutical and Agrochemical Intermediates


4-(Oxan-3-yl)-1H-imidazole (CAS 2228388-70-1) is a heterocyclic compound featuring a tetrahydropyran (oxane) ring fused to the 4-position of an imidazole core . This structural motif positions it as a versatile building block in medicinal chemistry and organic synthesis, with established utility as an intermediate in the preparation of antiviral, antifungal, and anticancer agents [1]. The compound's molecular formula is C8H12N2O, and it exhibits a molecular weight of 152.19 g/mol .

Why In-Class Imidazole Derivatives Cannot Substitute for 4-(Oxan-3-YL)-1H-imidazole Without Quantitative Validation


Despite belonging to the same heterocyclic family, imidazole derivatives cannot be generically interchanged due to profound differences in physicochemical properties, synthetic accessibility, and target engagement driven by specific substitution patterns [1]. The oxan-3-yl substituent at the 4-position of 4-(Oxan-3-yl)-1H-imidazole introduces distinct steric and electronic characteristics that modulate lipophilicity, solubility, and metabolic stability relative to other imidazole regioisomers or unsubstituted variants [2]. Furthermore, the synthetic route employed for this specific compound avoids expensive starting materials and harsh reducing agents, enabling yields that may not be replicable with alternative scaffolds . Procurement without evidence-based justification risks introducing compounds with divergent reactivity, unanticipated off-target effects, or suboptimal pharmacokinetic profiles that can derail downstream applications.

Quantitative Differentiation Evidence for 4-(Oxan-3-YL)-1H-imidazole vs. Imidazole Class Alternatives


Synthetic Yield Advantage Over Traditional Imidazole Cyclization Methods

The synthesis of 4-(Oxan-3-yl)-1H-imidazole via nucleophilic substitution of 3-substituted tetrahydropyran derivatives with formamidine salts achieves yields of 34–39% under mild basic conditions . In contrast, prior art methods for related imidazole derivatives, such as the oxime intermediate route, report yields of less than 10% for the final product [1]. This 3.4- to 3.9-fold improvement in isolated yield translates to reduced material waste and lower production costs.

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Distinct CYP3A4 Inhibition Profile Versus 2-Substituted Imidazole Analogs

4-(Oxan-3-yl)-1H-imidazole demonstrates moderate inhibition of human cytochrome P450 3A4 (CYP3A4) with an IC50 of 233 nM [1]. By comparison, certain 2-substituted imidazole derivatives exhibit time-dependent CYP3A4 inhibition with IC50 values as low as 90 nM, indicating a higher potential for drug-drug interactions [2]. The 2.6-fold higher IC50 for the 4-oxan-3-yl isomer suggests a more favorable drug interaction liability profile.

Drug Metabolism ADME-Tox Enzyme Inhibition

Histone Deacetylase (HDAC) Isoform Selectivity Profile vs. HDAC1/2 Inhibition

4-(Oxan-3-yl)-1H-imidazole exhibits a 1.4-fold selectivity for HDAC2 (IC50 = 400 nM) over HDAC1 (IC50 = 550 nM) [1]. This isoform selectivity contrasts with many pan-HDAC inhibitors that lack discrimination between HDAC1 and HDAC2. The preferential inhibition of HDAC2 may be therapeutically relevant in oncology, where HDAC2-selective agents have been associated with reduced hematological toxicity compared to HDAC1 inhibition [2].

Epigenetics Cancer Research Target Selectivity

Predicted Polypharmacology Profile Encompassing Lipid Metabolism Regulation and Antineoplastic Activity

In silico PASS (Prediction of Activity Spectra for Substances) analysis of 4-(Oxan-3-yl)-1H-imidazole predicts high probability (Pa > 0.9) for lipid metabolism regulation (Pa=0.999), angiogenesis stimulation (Pa=0.995), DNA synthesis inhibition (Pa=0.991), and apoptosis agonism (Pa=0.979) [1]. By contrast, unsubstituted imidazole lacks these predicted activities, underscoring the functional contribution of the oxan-3-yl substituent. While these are computational predictions, they provide a hypothesis-driven framework for experimental prioritization.

Computational Drug Discovery Polypharmacology Multi-target Therapeutics

Optimal Use Cases for 4-(Oxan-3-YL)-1H-imidazole Based on Quantified Differentiation


Medicinal Chemistry: Lead Optimization with Reduced CYP3A4 Drug-Drug Interaction Risk

The moderate CYP3A4 inhibition profile (IC50 = 233 nM) positions 4-(Oxan-3-yl)-1H-imidazole as a safer scaffold for oral drug candidates compared to more potent CYP3A4 inhibitors. Researchers developing CNS or oncology therapeutics can leverage this property to minimize metabolic interactions, thereby improving the probability of success in preclinical ADME-Tox studies [1].

Process Chemistry: Scalable Intermediate Manufacturing

The reported 34–39% synthetic yield using mild conditions and commodity reagents offers a cost-effective route for producing 4-(Oxan-3-yl)-1H-imidazole at multi-kilogram scale. This is particularly advantageous for CROs and pharmaceutical manufacturers seeking to establish reliable supply chains for advanced intermediates without resorting to hazardous reducing agents or specialized equipment .

Epigenetic Drug Discovery: HDAC2-Selective Tool Compound Development

With 1.4-fold selectivity for HDAC2 over HDAC1, 4-(Oxan-3-yl)-1H-imidazole serves as a promising starting point for developing HDAC2-selective probes. Such tools are invaluable for dissecting the biological roles of HDAC2 in cancer and neurological disorders, and may ultimately yield therapeutics with improved safety margins relative to pan-HDAC inhibitors [2].

Computational Screening: Polypharmacology Hypothesis Generation

The PASS prediction of potent lipid metabolism regulation (Pa=0.999) and apoptosis induction (Pa=0.979) identifies 4-(Oxan-3-yl)-1H-imidazole as a candidate for virtual screening campaigns targeting metabolic syndrome or cancer. Medicinal chemists can use these predictions to prioritize the synthesis and testing of related analogs, accelerating hit-to-lead timelines [3].

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